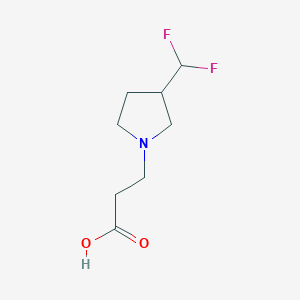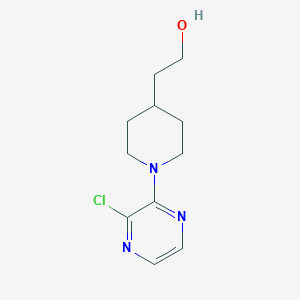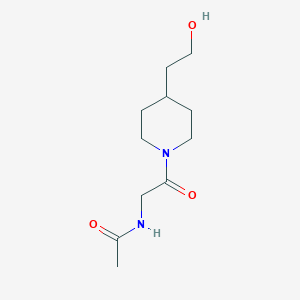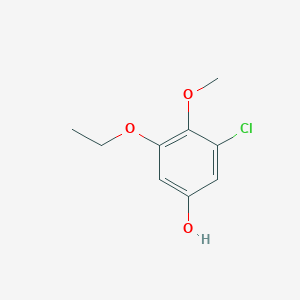
3-Chloro-5-ethoxy-4-methoxyphenol
Übersicht
Beschreibung
3-Chloro-5-ethoxy-4-methoxyphenol is a chemical compound . It is a white to yellow solid at room temperature . The compound has a molecular weight of 158.58 .
Molecular Structure Analysis
The molecular formula of 3-Chloro-5-ethoxy-4-methoxyphenol is C9H11ClO3 . The InChI code is 1S/C7H7ClO2/c1-10-7-3-5 (8)2-6 (9)4-7/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
3-Chloro-5-ethoxy-4-methoxyphenol is a white to yellow solid at room temperature . It has a molecular weight of 158.58 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Natural Products
Phenol derivatives like 3-Chloro-5-ethoxy-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups, such as esters, nitriles, and halogens, that impart specific properties .
Production of Conducting Polymers
3-Chloro-5-ethoxy-4-methoxyphenol can be used in the production of conducting polymers . These polymers have a wide range of applications, including in the electronics industry for devices like organic light-emitting diodes (OLEDs) and solar cells .
Plastics Industry
This compound is commonly used in the production of plastics due to its ability to improve these materials’ thermal stability and flame resistance . It can be used as an additive to enhance the properties of the plastic .
Adhesives and Coatings
3-Chloro-5-ethoxy-4-methoxyphenol is used in the production of adhesives and coatings . It can enhance the thermal stability and flame resistance of these materials, making them more durable and long-lasting .
Antioxidants
m-Aryloxy phenols, a group that includes 3-Chloro-5-ethoxy-4-methoxyphenol, have potential biological activities, including acting as antioxidants . They can help protect cells from damage caused by free radicals .
Ultraviolet Absorbers
These compounds can also act as ultraviolet absorbers . This makes them useful in products like sunscreens and plastics that need protection from UV radiation .
Flame Retardants
3-Chloro-5-ethoxy-4-methoxyphenol can be used as a flame retardant . It can help prevent or slow the spread of fire in materials like textiles and plastics .
Potential Anti-tumor and Anti-inflammatory Effects
Research has found that m-aryloxy phenols have potential anti-tumor and anti-inflammatory effects . This suggests that 3-Chloro-5-ethoxy-4-methoxyphenol could potentially be used in the development of new drugs .
Safety and Hazards
Zukünftige Richtungen
Phenol derivatives, including 3-Chloro-5-ethoxy-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .
Wirkmechanismus
Target of Action
3-Chloro-5-ethoxy-4-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Mequinol acts as a melanocytotoxic chemical . When oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds can damage and destroy pigment cells, causing skin depigmentation . Skin cells can protect themselves against these cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione s-transferase on the cytotoxic compounds .
Biochemical Pathways
The biochemical pathway involved in the action of Mequinol is the melanogenesis pathway . This pathway is responsible for the production of melanin in melanocytes. Mequinol disrupts this pathway, leading to a decrease in melanin production and resulting in skin depigmentation .
Pharmacokinetics
The pharmacokinetics of Mequinol involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, Mequinol is absorbed through the skin. It is then distributed to the melanocytes where it exerts its action . Mequinol demonstrated an elimination half-life of 30 to 90 minutes following intravenous infusion .
Result of Action
The primary result of Mequinol’s action is skin depigmentation . By damaging and destroying pigment cells, Mequinol causes a decrease in melanin production, leading to lighter patches of skin . This effect is used therapeutically to treat conditions like solar lentigines, which are darkened patches of skin caused by sun exposure .
Eigenschaften
IUPAC Name |
3-chloro-5-ethoxy-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVDLLOWKAXJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethoxy-4-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



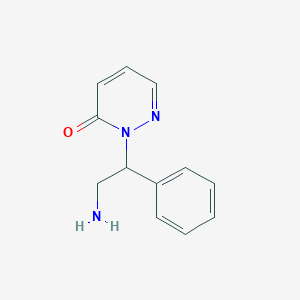
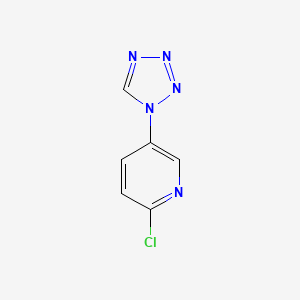
![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)

![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)
